(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone - 2309605-42-1

(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Catalog Number: EVT-3151512
CAS Number: 2309605-42-1
Molecular Formula: C20H17F2N3O
Molecular Weight: 353.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2,6-Difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic compound belonging to the class of imidazo[1,2-a]pyridine-isoquinoline hybrids. [] While its specific source is not explicitly stated in the provided abstracts, its classification as a hybrid suggests it is a product of organic synthesis. This class of compounds is primarily investigated for its potential anticancer activity. []

Synthesis Analysis

While the provided abstracts do not describe the specific synthesis of (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, they do mention the synthesis of similar imidazo[1,2-a]pyridine-isoquinoline hybrids. [] These syntheses likely involve multi-step reactions using commercially available starting materials and standard organic chemistry techniques.

Mechanism of Action

Although not explicitly stated for (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, its close analogs within the imidazo[1,2-a]pyridine-isoquinoline hybrid class demonstrate potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. [] This suggests that this compound might also exert its effects through a similar mechanism, potentially by binding to the ATP-binding site of EGFR and preventing its activation. []

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is an imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and evaluated for its anticancer activity. Research indicates it exhibits higher anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines than the reference drug erlotinib. []

(6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound, another imidazo[1,2-a]pyridine-isoquinoline hybrid, was synthesized and studied for its anticancer properties. It exhibits higher activity on both MCF-7 and MDA-MB231 breast cell lines compared to the reference drug. []
  • Relevance: Similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, this compound features a dihydroisoquinoline ring system. Both compounds fall under the larger category of heterocyclic compounds with potential anticancer activity. The difference lies in the substitution pattern. This compound replaces the (2,6-difluorophenyl)methanone with a (6-methoxypyridin-3-yl)methanone and introduces a 2-phenylimidazo[1,2-a]pyridin-3-yl group at the nitrogen atom of the dihydroisoquinoline ring, differentiating it from the main compound. []

(6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid is synthesized and tested for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. Results show higher activity compared to the reference drug, erlotinib. Furthermore, it demonstrates promising potency in inhibiting tyrosine kinase EGFR. []
  • Relevance: Structurally, this compound shares a common dihydroisoquinoline scaffold with (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone. It also belongs to the heterocyclic compound class, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, known for potential anticancer activity. The key distinction lies in substituting the (2,6-difluorophenyl)methanone with a (pyrimidin-5-yl)methanone and introducing a 2-phenylimidazo[1,2-a]pyridin-3-yl group at the dihydroisoquinoline nitrogen, setting it apart from the main compound. []

6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: As part of a study on imidazo[1,2-a]pyridine-isoquinoline derivatives, this compound was synthesized and evaluated for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. Results indicate superior activity compared to the reference drug, erlotinib. []
  • Relevance: While similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-yl)methanone by possessing a dihydroisoquinoline system, this compound incorporates a 6-methoxy group and a 2-phenylimidazo[1,2-a]pyridin-3-yl substituent. The main difference lies in replacing the (2,6-difluorophenyl)methanone with a phenylsulfonyl group. Both compounds fall within the broader category of nitrogen-containing heterocyclic compounds, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, studied for their potential anticancer properties. []

6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative was synthesized and investigated for its anticancer effects on MCF-7 and MDA-MB231 breast cancer cell lines, demonstrating greater potency than the reference drug, erlotinib. Moreover, it shows promising tyrosine kinase EGFR inhibition compared to erlotinib. []
  • Relevance: Although structurally similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone by sharing a dihydroisoquinoline core, this compound features a 6-methoxy substituent and a 2-phenylimidazo[1,2-a]pyridin-3-yl group. The distinguishing feature is the replacement of the (2,6-difluorophenyl)methanone with a tosyl group. Both are categorized as nitrogen-containing heterocyclic compounds, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, and are researched for their potential as anticancer agents. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Part of a series of imidazo[1,2-a]pyridine-isoquinoline hybrids, this compound was synthesized and studied for its anticancer properties against MCF-7 and MDA-MB231 breast cancer cell lines, revealing higher activity than the reference drug erlotinib. Additionally, it demonstrates significant potential as a tyrosine kinase EGFR inhibitor compared to erlotinib. []

This list highlights the structural diversity within the imidazo[1,2-a]pyridine-isoquinoline hybrid class and underscores the potential of these compounds as anticancer agents, particularly as EGFR inhibitors. []

Properties

CAS Number

2309605-42-1

Product Name

(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

IUPAC Name

(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C20H17F2N3O

Molecular Weight

353.373

InChI

InChI=1S/C20H17F2N3O/c1-24-10-14(9-23-24)16-12-25(11-13-5-2-3-6-15(13)16)20(26)19-17(21)7-4-8-18(19)22/h2-10,16H,11-12H2,1H3

InChI Key

YXUSXBKUSYOYHW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=CC=C4F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.